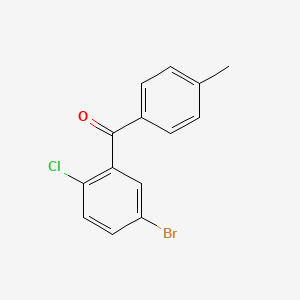
(5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone
説明
(5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone is an aromatic ketone compound characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (5-bromo-2-chlorophenyl)acyl chloride and p-toluene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:
Formation of the acylium ion: The acyl chloride reacts with the Lewis acid to form the acylium ion.
Electrophilic aromatic substitution: The acylium ion then reacts with p-toluene, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry: (5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial applications.
作用機序
The mechanism of action of (5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
- 5-Bromo-2-chloro-4’-ethoxybenzophenone
Comparison: (5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a p-tolyl group This combination of substituents imparts distinct chemical and physical properties, making it different from other similar compounds
特性
分子式 |
C14H10BrClO |
|---|---|
分子量 |
309.58 g/mol |
IUPAC名 |
(5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C14H10BrClO/c1-9-2-4-10(5-3-9)14(17)12-8-11(15)6-7-13(12)16/h2-8H,1H3 |
InChIキー |
WSFSGMFJQAVADA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














